molecular formula C11H14N2OS B096427 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine CAS No. 15850-84-7

6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine

Cat. No. B096427
CAS RN: 15850-84-7
M. Wt: 222.31 g/mol
InChI Key: UGWYXYVETMDRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine, also known as MBT-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in the treatment of neurodegenerative diseases.

Scientific Research Applications

6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research involves the use of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine in the treatment of cancer. Studies have shown that 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine a potential candidate for the development of new cancer therapies.
In addition to its anti-cancer properties, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has neuroprotective properties, meaning that it can protect neurons from damage and death. This makes 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine a potential candidate for the development of new treatments for these debilitating diseases.

Mechanism Of Action

The mechanism of action of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells and the protection of neurons in neurodegenerative diseases.

Biochemical And Physiological Effects

6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has been shown to have a number of biochemical and physiological effects. In cancer cells, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine induces apoptosis by activating certain signaling pathways and inhibiting the activity of proteins that promote cell growth and survival. In neurodegenerative diseases, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine protects neurons from damage and death by reducing oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine for lab experiments is its ability to selectively target cancer cells and protect neurons. This makes it a valuable tool for studying the mechanisms of cancer growth and neurodegeneration. However, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine is a complex compound that requires specialized equipment and expertise to synthesize and study. This can make it difficult and expensive to work with in a laboratory setting.

Future Directions

There are several future directions for research on 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine. One area of focus is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of focus is the development of new treatments for neurodegenerative diseases based on the compound's neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine and to optimize its synthesis and use in laboratory experiments.

Synthesis Methods

6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with 2-bromo-2-methylpropylamine. The resulting compound is then subjected to various purification and isolation steps to obtain the final product. The synthesis of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine is a complex process that requires expertise in organic chemistry and specialized equipment.

properties

CAS RN

15850-84-7

Product Name

6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

6-(2-methylpropoxy)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C11H14N2OS/c1-7(2)6-14-8-3-4-9-10(5-8)15-11(12)13-9/h3-5,7H,6H2,1-2H3,(H2,12,13)

InChI Key

UGWYXYVETMDRPY-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC2=C(C=C1)N=C(S2)N

Canonical SMILES

CC(C)COC1=CC2=C(C=C1)N=C(S2)N

synonyms

2-Benzothiazolamine,6-(2-methylpropoxy)-(9CI)

Origin of Product

United States

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